

Application Notes and Protocols: Assessing Enavogliflozin's Impact on Renal Function in Rats

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Enavogliflozin**

Cat. No.: **B607307**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the proximal tubules of the kidneys.^[1] By blocking SGLT2, **Enavogliflozin** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.^[1] Beyond its glycemic control, this mechanism of action has been shown to have renoprotective effects, including the potential to reduce intraglomerular pressure and mitigate hyperglycemia-induced kidney damage.^[1] These application notes provide detailed protocols for assessing the impact of **Enavogliflozin** on key indicators of renal function in rat models, a critical step in preclinical drug development.

Data Presentation

The following tables present example data illustrating the potential effects of **Enavogliflozin** on renal function in a rat model of diabetic nephropathy. This data is representative of the expected outcomes based on the known mechanism of action of SGLT2 inhibitors.

Table 1: Effect of **Enavogliflozin** on Glomerular Filtration Rate (GFR)

Treatment Group	Dose (mg/kg/day)	GFR (mL/min/kg) at Baseline	GFR (mL/min/kg) at Week 12	Change in GFR (%)
Vehicle Control	-	5.8 ± 0.4	4.2 ± 0.5	-27.6%
Enavogliflozin	0.5	5.9 ± 0.5	5.1 ± 0.4	-13.6%
Enavogliflozin	1.0	5.7 ± 0.6	5.3 ± 0.5	-7.0%
Enavogliflozin	3.0	5.8 ± 0.4	5.5 ± 0.3	-5.2%

Table 2: Effect of **Enavogliflozin** on Urinary Albumin-to-Creatinine Ratio (UACR)

Treatment Group	Dose (mg/kg/day)	UACR (mg/g) at Baseline	UACR (mg/g) at Week 12	Change in UACR (%)
Vehicle Control	-	150 ± 25	350 ± 40	+133.3%
Enavogliflozin	0.5	155 ± 30	210 ± 35	+35.5%
Enavogliflozin	1.0	148 ± 28	160 ± 30	+8.1%
Enavogliflozin	3.0	152 ± 26	135 ± 25	-11.2%

Table 3: Effect of **Enavogliflozin** on Kidney Hypertrophy

Treatment Group	Dose (mg/kg/day)	Body Weight (g) at Week 12	Kidney Weight (g) at Week 12	Kidney-to-Body Weight Ratio (mg/g)
Vehicle Control	-	450 ± 20	3.5 ± 0.3	7.78 ± 0.5
Enavogliflozin	0.5	430 ± 18	3.1 ± 0.2	7.21 ± 0.4
Enavogliflozin	1.0	425 ± 22	2.9 ± 0.3	6.82 ± 0.5
Enavogliflozin	3.0	420 ± 15	2.7 ± 0.2	6.43 ± 0.4

Experimental Protocols

Glomerular Filtration Rate (GFR) Measurement

Principle: GFR is a key indicator of kidney function and is measured by determining the clearance of a substance that is freely filtered by the glomeruli and is not reabsorbed or secreted by the tubules. Inulin is the gold standard for this measurement in rats.

Protocol:

- **Animal Preparation:**
 - Acclimatize male Sprague-Dawley or Wistar rats (8-10 weeks old) for at least one week.
 - House rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
 - For diabetic models, induce diabetes using a single intraperitoneal injection of streptozotocin (STZ; 65 mg/kg in citrate buffer, pH 4.5). Confirm diabetes by measuring blood glucose levels.
 - Administer **Enavogliflozin** or vehicle control daily via oral gavage for the duration of the study (e.g., 12 weeks).
- **Inulin Clearance Procedure:**
 - Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
 - Cannulate the jugular vein for inulin infusion and the carotid artery for blood sampling. Cannulate the bladder for urine collection.
 - Administer a bolus intravenous injection of inulin (e.g., 10% inulin in 0.9% saline) followed by a constant infusion to maintain a stable plasma inulin concentration.
 - After an equilibration period (e.g., 60 minutes), collect urine samples over two to three timed periods (e.g., 20 minutes each).
 - Collect a blood sample from the carotid artery at the midpoint of each urine collection period.

- Sample Analysis:
 - Centrifuge blood samples to obtain plasma.
 - Measure inulin concentration in plasma and urine samples using a colorimetric assay kit (e.g., anthrone method) or high-performance liquid chromatography (HPLC).
- GFR Calculation:
 - Calculate GFR using the following formula: $GFR = (\text{Urine Inulin Concentration} \times \text{Urine Flow Rate}) / \text{Plasma Inulin Concentration}$.
 - Normalize GFR to body weight (mL/min/kg).

Urinary Albumin-to-Creatinine Ratio (UACR) Measurement

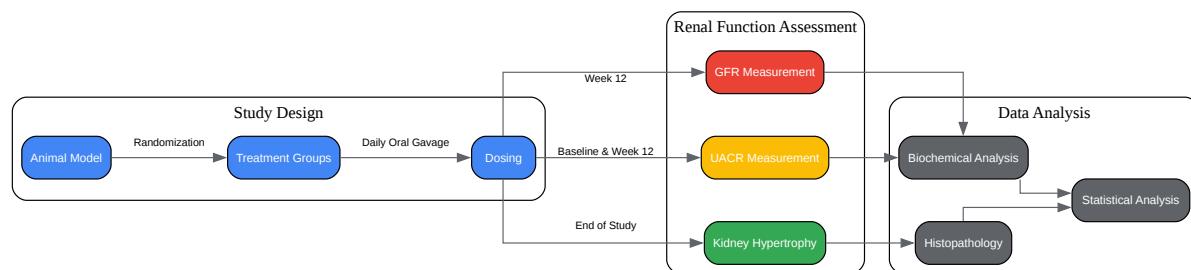
Principle: UACR is a sensitive marker of kidney damage, particularly glomerular injury. Measuring both albumin and creatinine in a spot urine sample corrects for variations in urine concentration.

Protocol:

- Urine Collection:
 - Place individual rats in metabolic cages for 24-hour urine collection.
 - Alternatively, for a spot urine sample, gently hold the rat and stimulate urination by applying light pressure to the lower abdomen. Collect the mid-stream urine in a sterile collection tube.
- Sample Analysis:
 - Centrifuge the urine sample to remove any debris.
 - Measure urinary albumin concentration using a rat-specific albumin ELISA kit.

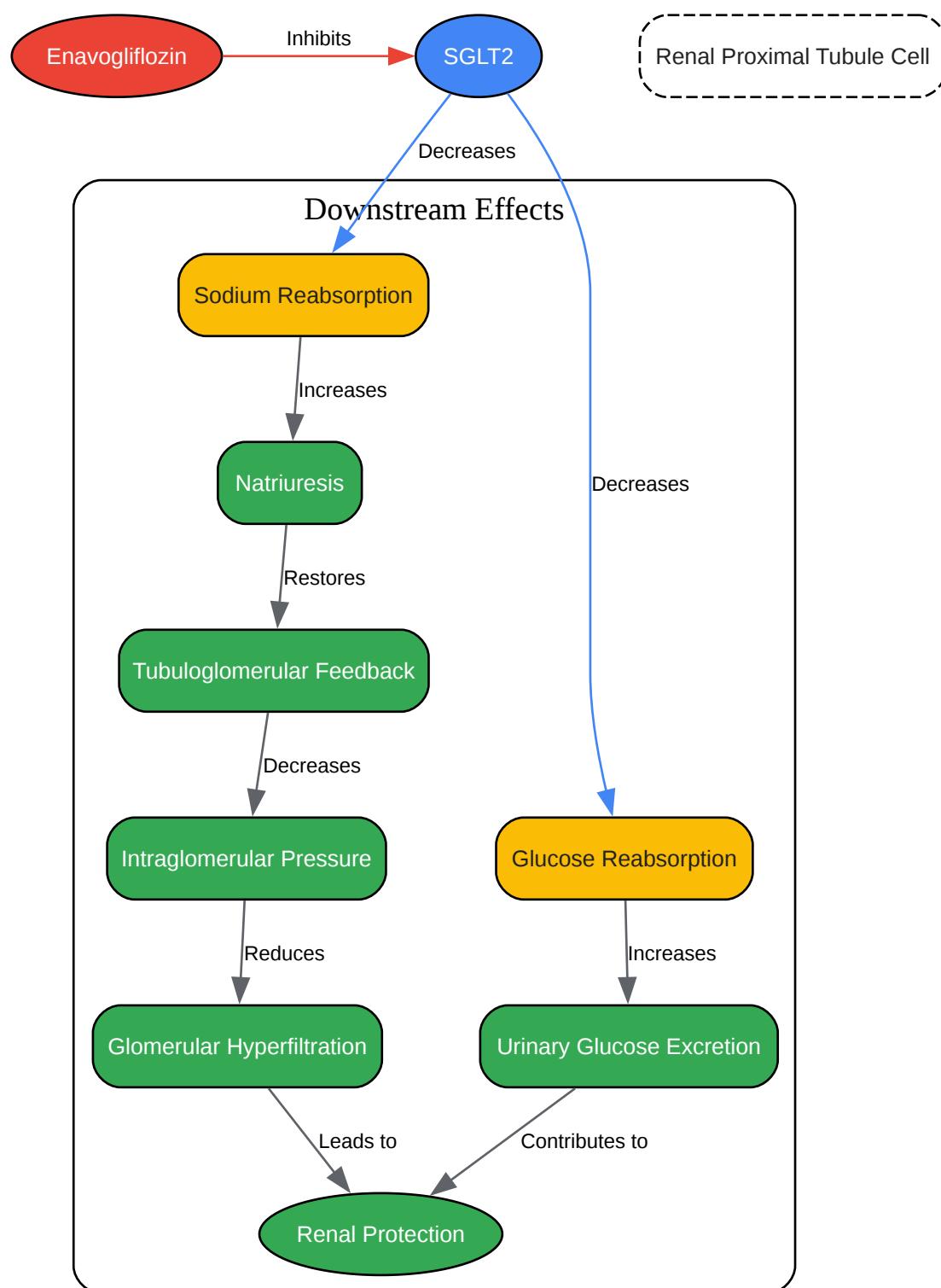
- Measure urinary creatinine concentration using a colorimetric assay kit (e.g., Jaffe reaction).
- UACR Calculation:
 - Calculate UACR using the following formula: $\text{UACR (mg/g)} = [\text{Urinary Albumin (mg/dL)} / \text{Urinary Creatinine (g/dL)}]$.

Assessment of Kidney Hypertrophy


Principle: Kidney hypertrophy is a common early feature of diabetic nephropathy. It can be assessed by measuring the kidney weight relative to the total body weight and by histological examination of kidney tissue.

Protocol:

- **Tissue Collection:**
 - At the end of the study, record the final body weight of each rat.
 - Euthanize the rat using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
 - Excise both kidneys, remove the adrenal glands and surrounding fat, and blot them dry.
 - Weigh the kidneys individually.
- **Kidney-to-Body Weight Ratio Calculation:**
 - Calculate the ratio of the combined kidney weight to the final body weight (mg/g).
- **Histological Analysis:**
 - Fix one kidney in 10% neutral buffered formalin for 24 hours.
 - Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
 - Cut 4-5 μm thick sections using a microtome.


- Deparaffinize and rehydrate the sections.
- Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) for visualization of the glomerular basement membrane and mesangial matrix.
- Examine the stained sections under a light microscope to assess for glomerular hypertrophy, tubular dilation, and other pathological changes.
- Quantify glomerular volume or cross-sectional area using image analysis software.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing **Enavogliiflozin**'s impact on renal function in rats.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Enavogliflozin** in the renal proximal tubule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Enavogliiflozin? [synapse.patsnap.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing Enavogliiflozin's Impact on Renal Function in Rats]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607307#techniques-for-assessing-enavogliiflozin-s-impact-on-renal-function-in-rats>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com